molecular formula C9H8ClN3O2 B1591331 Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 903129-94-2

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No. B1591331
M. Wt: 225.63 g/mol
InChI Key: IBMTWUNSKPQWQV-UHFFFAOYSA-N
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Description

“Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate” is a chemical compound with the CAS Number: 903129-94-2 . It has a molecular weight of 225.63 . The IUPAC name for this compound is ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClN3O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For example, it has been used in the synthesis of novel 6-azapteridines and oxazinotriazines, showcasing its utility in constructing complex molecules with potential applications in medicinal chemistry and material sciences (Wamhoff & Tzanova, 2003). Similarly, its derivative, ethyl 5-amino-1,2,4-triazine-6-carboxylates, has been engaged in condensation reactions with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, illustrating its versatility in synthetic organic chemistry (Wamhoff & Tzanova, 2003).

Novel Antitumor Agents

Research into the antiproliferative activities of pyrrolo[2,1-f][1,2,4]triazine derivatives has identified compounds with significant potential as antitumor agents. Synthesized derivatives exhibited selective inhibitory effects against certain cancer cell lines, pointing to the promise of ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate derivatives in the development of new cancer therapies (Zhang et al., 2018).

Organic Synthesis and New Methodologies

The compound has also been instrumental in developing new synthetic methodologies. For example, a study demonstrated a one-pot preparation technique for pyrrolo[2,1-f]-[1,2,4]triazine derivatives, highlighting the compound's role in facilitating efficient and novel approaches to chemical synthesis (Quintela, Moreira, & Peinador, 1996).

Biochemical Studies

While not directly related to ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, studies on related s-triazine compounds provide insights into biochemical interactions and metabolic pathways. For example, research on the metabolism of certain s-triazine herbicides in rats has shed light on the biotransformation processes that such compounds undergo, including pathways like N-desethylation and conjugation with glutathione (Crayford & Hutson, 1972).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMTWUNSKPQWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592051
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

CAS RN

903129-94-2
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903129-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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